1-Methyl-1H-indole-2-carbonyl chloride
Overview
Description
1-Methyl-1H-indole-2-carbonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Docking Studies : A study focused on the synthesis of an N-Substituted 1H-indole derivative, which was then characterized and compared with DFT studies. Molecular drug docking studies predicted that the binding efficiency of the ligand on target receptor surfaces was better for Gram-positive bacteria S. Aureus than for Gram-negative N. Meningitidis (Bellamkonda & Chamundeeswari, 2019).
Catalysis in Organic Synthesis : Trityl chloride was reported as an efficient organic catalyst for the preparation of bis(indol-3-yl)methanes, a class of compounds with significant pharmacological and biological properties. The catalyst facilitated the reaction of 1H-indole with carbonyl compounds (Khalafi‐Nezhad et al., 2008).
Cyclization and Aryl Migration : A study demonstrated the cyclization of 1-(indole-2-yl)-2,3-allenols in the presence of platinum(II) chloride, leading to polysubstituted carbazoles via 1,2-aryl migration (Kong et al., 2012).
Selective Aerobic Oxidation Catalysis : Copper(I) chloride and tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as catalysts for the selective aerobic oxidation of allylic and benzylic alcohols, demonstrating the potential for selective organic transformations (Shen et al., 2012).
Pharmacological Potential of Indole Derivatives : Research emphasized the high physiological activity of indole derivatives and the development of new synthetic methods to obtain arylindoles, highlighting their potential use in medicine and pharmacology (Syromolotov et al., 2019).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
1-Methyl-1H-indole-2-carbonyl chloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a significant heterocyclic system in natural products and drugs, and it plays a crucial role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-methylindole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USATVDUBRWEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486652 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118618-61-4 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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